3-Methyl-3-buten-1-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methylbut-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJRRXSHAYUTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052506 | |
| Record name | 3-Methylbut-3-en-1-ol | |
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Molecular Weight |
86.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Acros Organics MSDS] | |
| Record name | 3-Buten-1-ol, 3-methyl- | |
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| Record name | 3-Methyl-3-buten-1-ol | |
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Boiling Point |
130.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030126 | |
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Solubility |
170 g/L @ 20 °C (exp) | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
20.0 [mmHg] | |
| Record name | 3-Methyl-3-buten-1-ol | |
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CAS No. |
763-32-6 | |
| Record name | 3-Methyl-3-buten-1-ol | |
| Source | CAS Common Chemistry | |
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| Record name | Isobutenylcarbinol | |
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| Record name | 3-METHYL-3-BUTEN-1-OL | |
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| Record name | 3-Buten-1-ol, 3-methyl- | |
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| Record name | 3-Methylbut-3-en-1-ol | |
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| Record name | 3-methylbut-3-en-1-ol | |
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| Record name | 3-METHYL-3-BUTEN-1-OL | |
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| Record name | 3-Methyl-3-buten-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
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Advanced Synthetic Methodologies for 3 Methyl 3 Buten 1 Ol
Prins Reaction Pathways and Catalytic Systems for 3-Methyl-3-buten-1-OL Production
The Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, is a primary industrial route for this compound synthesis from isobutene and formaldehyde (B43269). nih.govtubitak.gov.tr The reaction's outcome is highly dependent on the conditions and catalytic system employed. nih.gov
Optimization of Isobutene and Formaldehyde Condensation
The optimization of the condensation reaction between isobutene and formaldehyde is crucial for maximizing the yield and selectivity of this compound. Key parameters that are manipulated include reaction temperature, pressure, and the molar ratio of the reactants.
Research has shown that in a two-step method, the initial condensation and esterification of isobutene, formaldehyde, and a carboxylic acid can be effectively carried out at temperatures ranging from 100 to 200 °C, with a preferred range of 120 to 190 °C. The reaction, conducted in a closed vessel, operates under the autogenous pressure generated by the reaction mixture at the corresponding temperature. The reaction time is typically between 1 to 8 hours, with an optimal duration of 3 to 6 hours. One specific example using monochloroacetic acid, trioxymethylene (a source of formaldehyde), and isobutene at 150 °C and a pressure of 1.8 MPa for 3 hours resulted in a 94.4% yield of the intermediate ester. Another variation using propionic acid at 190 °C and 4 MPa for 1 hour yielded 93.1% of the corresponding ester.
Table 1: Effect of Reaction Parameters on the Yield of this compound Esters
| Carboxylic Acid | Temperature (°C) | Pressure (MPa) | Time (h) | Ester Yield (%) |
|---|---|---|---|---|
| Monochloroacetic Acid | 150 | 1.8 | 3 | 94.4 |
| Benzoic Acid | 170 | 2.2 | 4 | 87.4 |
This table illustrates the influence of different carboxylic acids and reaction conditions on the yield of the intermediate ester in a two-step synthesis of this compound.
Development and Evaluation of Heterogeneous and Homogeneous Catalysis
Both heterogeneous and homogeneous catalysts have been extensively studied to enhance the efficiency and selectivity of the Prins reaction for this compound production.
Heterogeneous Catalysis: Solid acid catalysts are the most common in nonhomogeneous Prins reactions. nih.gov Zeolites, such as HZSM-5, have demonstrated significant catalytic activity. nih.gov The Brønsted acid sites on the HZSM-5 catalyst are believed to activate the carbonyl group of formaldehyde, facilitating an electrophilic attack by the isobutene. nih.gov Modified zeolites, for instance, CsH2PO4-modified HZSM-5, have been investigated, particularly in conjunction with supercritical CO2 as a solvent. nih.govtubitak.gov.tr In this system, the alkaline sites of the catalyst can abstract a proton from isobutene, generating a carbanion, while the mildly acidic supercritical CO2 activates the formaldehyde. tubitak.gov.tr
Homogeneous Catalysis: Homogeneous catalysts, such as ionic liquids and inorganic liquid acids, are also employed. nih.gov For instance, the ionic liquid VIMB-SSA, synthesized from 1-vinyl-3-sulfobutyl imidazole (VIMB) and p-styrene sulfonic acid (SSA), has been used to catalyze the Prins reaction. nih.gov The sulfonic acid group in this catalyst activates the formaldehyde, initiating the reaction cascade. nih.gov
Table 2: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst Type | Catalyst Example | Phase | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Heterogeneous | HZSM-5 Zeolite | Solid | Ease of separation and recovery, potential for regeneration. | Potential for diffusion limitations, can be less selective. |
This table provides a comparative overview of heterogeneous and homogeneous catalysts used in the synthesis of this compound via the Prins reaction.
Impact of Solvent Systems on Reaction Efficiency and Selectivity
The choice of solvent plays a critical role in the Prins reaction, influencing heat and mass transfer, and ultimately, the reaction's efficiency and selectivity. A variety of solvents have been investigated, with supercritical carbon dioxide (SCCO2) showing particular promise.
In a study comparing different solvents for the synthesis of this compound using a CsH2PO4/HZSM-5 catalyst, supercritical CO2 demonstrated superior performance. nih.gov The use of SCCO2 as a solvent resulted in a formaldehyde conversion of 100% and a this compound selectivity of 93.63%. nih.gov This is attributed to the synergistic effect where the supercritical CO2, with its weak Lewis acidity, activates formaldehyde, while the solid base catalyst activates the isobutene. nih.govtubitak.gov.tr Other organic solvents such as butanone (MEK), cyclohexanone (CYC), isopropyl alcohol (IPA), and tert-butanol (TBU) were also tested but resulted in lower selectivity for the desired product. nih.gov
Table 3: Effect of Different Solvents on the Prins Reaction
| Solvent | Formaldehyde Conversion (%) | This compound Selectivity (%) |
|---|---|---|
| Supercritical CO2 | 100 | 93.63 |
| Butanone (MEK) | Lower than SCCO2 | Lower than SCCO2 |
| Cyclohexanone (CYC) | Lower than SCCO2 | Lower than SCCO2 |
| Isopropyl Alcohol (IPA) | Lower than SCCO2 | Lower than SCCO2 |
This table summarizes the performance of different solvents in the synthesis of this compound, highlighting the superior results obtained with supercritical CO2.
Process Intensification and Reactor Design Considerations
Process intensification aims to develop more sustainable and cost-effective chemical processes by reducing equipment size, energy consumption, and waste generation. mdpi.com In the context of this compound production via the Prins reaction, this can involve the use of novel reactor designs and the integration of reaction and separation steps.
One approach to process intensification is the use of microreactors, which offer enhanced heat and mass transfer, leading to improved reaction control and potentially higher yields and selectivity. The use of structured catalysts, such as monoliths or foams, within packed bed reactors can also improve heat transfer and reduce pressure drop compared to traditional packed beds. For exothermic reactions like the Prins reaction, reactor designs that incorporate efficient heat removal are crucial to prevent side reactions and ensure safety. Reverse flow reactors, for example, can create a heat trap in the catalytic section, allowing for autothermal operation even at low reactant concentrations. energy.gov Furthermore, reactive distillation, where the reaction and separation occur in a single unit, presents an opportunity for process intensification by continuously removing the product from the reaction zone, thereby shifting the equilibrium and potentially increasing conversion.
Grignard Reaction for Targeted this compound Synthesis
An alternative to the Prins reaction for the synthesis of this compound is the Grignard reaction. This method offers a targeted approach to forming the carbon-carbon bond required in the final product.
Utilization of Methallyl Halide Derivatives in Grignard Chemistry
The Grignard synthesis of this compound involves the reaction of a methallyl Grignard reagent with formaldehyde. google.com The process begins with the preparation of the Grignard reagent from a methallyl halide (chloride, bromide, or iodide) and magnesium metal in an anhydrous solvent, such as an ether, under an inert atmosphere. google.com A small amount of an initiator, like bromoethane, is often used to start the reaction. google.com
Once the methallylmagnesium halide is formed, formaldehyde or its solid polymer, paraformaldehyde, is added to the reaction mixture. google.com This results in an addition reaction where the nucleophilic carbon of the methallyl group attacks the electrophilic carbon of the formaldehyde. The reaction is typically carried out at a temperature between 40 and 70 °C for a duration of 2 to 6 hours. google.com The final step involves the hydrolysis of the resulting magnesium alkoxide, usually with an aqueous solution of a weak acid like ammonium chloride, to yield this compound. google.com This method is advantageous as it utilizes readily storable and transportable raw materials and involves a relatively simple process. google.com
Investigation of Reaction Conditions and Yield Optimization
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. In the Prins reaction of isobutylene and formaldehyde, catalysts and solvents play a significant role. nih.govtubitak.gov.tr For instance, the use of a CsH2PO4-modified HZSM-5 catalyst in supercritical CO2 has been investigated. nih.govtubitak.gov.tr The alkaline sites on the catalyst can abstract a proton from isobutene, while the weakly acidic supercritical CO2 activates formaldehyde, thereby enhancing the reaction's reactivity. nih.govtubitak.gov.tr
Another approach involves a two-step method starting with the condensation esterification of isobutylene, formaldehyde, and a carboxylic acid, followed by hydrolysis. google.com This method avoids the need for a catalyst and boasts a high conversion rate of raw materials and high product selectivity and yield. google.com The hydrolysis of the intermediate ester is typically carried out using an alkaline solution, such as sodium hydroxide or potassium hydroxide. google.com The reaction temperature and time for hydrolysis can be optimized to maximize the yield. For example, hydrolysis of 3-methyl-3-buten-1-yl acetate with a 40 wt% NaOH solution at 60°C for 0.5 hours resulted in a hydrolysis yield of 96.4%. google.com
| Intermediate Ester | Hydrolysis Conditions | Hydrolysis Yield (%) | Total Recovery (%) |
|---|---|---|---|
| 3-methyl-3-buten-1-yl acetate | 40wt% NaOH, 60°C, 0.5h | 96.4 | 87.4 |
| 3-methyl-3-buten-1-yl propionate | 10wt% NaOH, 100°C, 0.1h | 90.7 | 84.4 |
| 3-methyl-3-buten-1-yl isobutyrate | 5wt% NaOH, 40°C, 1h | 89.7 | 83.0 |
| 3-methyl-3-buten-1-yl chloroacetate | 25wt% KOH, 60°C, 0.5h | 95.7 | 90.3 |
Multi-Step Synthesis Strategies for this compound
Multi-step synthesis provides alternative pathways to produce this compound, often starting from more readily available or different precursor materials.
A prominent multi-step synthesis involves an initial condensation and esterification reaction between isobutylene, formaldehyde, and a carboxylic acid. google.com This is followed by the hydrolysis of the resulting 3-methyl-3-buten-1-yl carboxylate ester to yield the target alcohol. google.com This two-step process offers high raw material conversion and product selectivity without the need for a catalyst. google.com The intermediate ester is isolated by vacuum distillation before being subjected to hydrolysis with a basic solution. google.com After hydrolysis, the mixture is allowed to separate into organic and aqueous layers, with the organic layer being rich in this compound. google.com
Zinc-mediated Barbier-type allylation reactions offer a pathway for the formation of carbon-carbon bonds and can be adapted for the synthesis of homoallylic alcohols. rsc.orgresearchgate.net While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the general principle involves the reaction of an aldehyde with an allyl halide in the presence of zinc. This methodology has been successfully employed for the synthesis of various α-methylene-γ-butyrolactones from aldehydes. rsc.orgresearchgate.net A one-pot zinc-mediated allylation-lactonization reaction has been developed for the synthesis of biomass-derived methylene (B1212753) butyrolactone monomers, achieving high yields in short reaction times under sonication at room temperature. nih.gov
The synthesis of this compound can also be achieved through the hydrolysis of a halogenated precursor. One such method involves the preparation of a Grignard reagent from methallyl halide and magnesium. google.com This Grignard reagent is then reacted with formaldehyde or paraformaldehyde in an addition reaction. google.com The subsequent hydrolysis of the resulting magnesium alkoxide yields this compound. google.com This approach circumvents the need for high-pressure and high-temperature conditions often associated with the direct reaction of isobutylene and formaldehyde. google.com
Principles of Green Chemistry in this compound Production
The principles of green chemistry aim to reduce the environmental impact of chemical processes. carlroth.comnih.govacs.org These principles are highly relevant to the production of this compound.
Key green chemistry principles applicable to this compound synthesis include:
Prevention of Waste: Designing synthetic routes that minimize the generation of waste products is a primary goal. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.govacs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. nih.govacs.org The use of supercritical CO2 as a solvent is an example of a greener alternative. nih.govtubitak.gov.tr
Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.govacs.org
Use of Renewable Feedstocks: Utilizing renewable raw materials instead of depleting ones is a key aspect of sustainability. nih.govacs.org
Reduce Derivatives: Unnecessary derivatization steps should be minimized or avoided as they require additional reagents and can generate waste. nih.govacs.org
Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled. nih.govacs.org
The two-step synthesis method involving condensation-esterification and hydrolysis aligns with some of these principles by avoiding a catalyst and achieving high product yield, which can reduce waste. google.com The use of zinc-mediated reactions in aqueous media also represents a step towards greener synthesis by reducing the reliance on volatile organic solvents. rsc.org
Oligomerization and Polymerization Mechanisms Involving this compound
This compound (MBO) is a bifunctional molecule containing both a reactive carbon-carbon double bond and a primary hydroxyl group. This structure allows it to participate in a variety of polymerization reactions, acting as a monomer, comonomer, or regulator.
Studies on Radical Polymerization Pathways
Radical polymerization is a common method for producing polymers from vinyl monomers. The process involves three main stages: initiation, propagation, and termination. In the context of this compound, the polymerization is initiated by a radical species (R•), which attacks the electron-rich C=C double bond. This addition reaction forms a new, more stable tertiary radical on the internal carbon.
This newly formed radical then propagates the chain by reacting with subsequent this compound molecules. Each addition regenerates the radical at the end of the growing polymer chain, allowing for the rapid formation of long polymer chains. However, the reactivity of allylic compounds like this compound in radical polymerizations can be complex. Direct polymerization often leads to oligomers or low molecular weight polymers because the allylic hydrogen atoms are susceptible to abstraction, leading to chain termination or transfer events.
Termination of the polymerization process occurs when two growing radical chains combine or through disproportionation. Another significant pathway, particularly relevant for allylic alcohols, is chain transfer, where the growing radical is terminated by abstracting an atom from another molecule, which can include the monomer itself.
Copolymerization with Various Olefins for Advanced Materials
The incorporation of functional monomers into non-polar polymer chains is a key strategy for developing advanced materials with tailored properties. This compound serves as a valuable comonomer for introducing hydroxyl (-OH) functionality into polyolefin backbones. The copolymerization of ethylene (B1197577) with functionalized olefins, including allylic alcohols, has been achieved using specialized catalyst systems.
For instance, coordination-insertion copolymerization using palladium/phosphine-sulfonate catalysts has been shown to effectively incorporate allyl alcohol into polyethylene (B3416737) chains. This method allows for the creation of linear copolymers with pendant hydroxyl groups. These functional groups dramatically alter the polymer's properties, enhancing adhesion, improving dyeability, and providing reactive sites for cross-linking or further post-polymerization modification.
Copolymerization is not limited to ethylene. This compound can also be copolymerized with other monomer families, such as acrylates (e.g., butyl acrylate, methyl methacrylate), to produce functional acrylic resins. The resulting copolymers find use in coatings, adhesives, and binders where the hydroxyl functionality contributes to improved substrate bonding and film-forming capabilities.
Below is a table summarizing representative olefin copolymerization systems.
| Catalyst Type | Comonomers | Resulting Polymer | Key Advantages of -OH Inclusion |
| Palladium/Phosphine-Sulfonate | Ethylene, Allyl Alcohol | Hydroxyl-functionalized Polyethylene | Improved adhesion, provides sites for cross-linking |
| Ziegler-Natta / Metallocene | Ethylene, α-Olefins (e.g., 1-Hexene) | Linear Low-Density Polyethylene (LLDPE) | Control of branching and density |
| Radical Initiators | Acrylates (e.g., MMA, BuA) | Functionalized Acrylic Copolymers | Enhanced film-forming capacity, improved substrate adhesion |
Role of this compound as a Polymerization Regulator
In radical polymerization, a chain transfer agent is a substance that can react with a growing polymer radical, terminating its growth while initiating a new polymer chain. This process is a primary method for controlling the molecular weight of the resulting polymer. Allylic alcohols, including this compound, are known to function as effective chain-transfer agents.
The mechanism involves the abstraction of a hydrogen atom from the allylic position (the carbon adjacent to the double bond) by the propagating polymer radical (P•). This terminates the polymer chain (forming PH) and creates a resonance-stabilized allylic radical from the this compound molecule.
Oxidation and Dehydrogenation Pathways of this compound
The oxidation of this compound is a chemically significant transformation, as it converts the primary alcohol into more valuable aldehydes while preserving the carbon-carbon double bond.
Catalytic Conversion to Aldehydes (e.g., 3-methyl-3-butenal)
The dehydrogenation, or oxidation, of this compound yields 3-methyl-3-butenal, an important intermediate in the synthesis of fragrances and vitamins. This conversion is typically achieved using heterogeneous catalysis at an industrial scale. One established method employs a silica-supported silver catalyst, where the alcohol is passed over the catalyst bed at elevated temperatures to facilitate the dehydrogenation reaction.
This process requires careful control of reaction conditions to maximize the yield of the desired aldehyde and minimize side reactions, such as over-oxidation to a carboxylic acid or reactions involving the double bond.
| Reactant | Catalyst | Product | Process Type |
| This compound | Silica-supported Silver | 3-Methyl-3-butenal | Catalytic Dehydrogenation |
Selective Oxidation Methodologies and Their Applications
A key challenge in the oxidation of this compound is selectivity. The molecule possesses two reactive sites: the hydroxyl group and the alkene group. Selective oxidation aims to modify the alcohol to an aldehyde without affecting the double bond.
Various catalytic systems have been developed for the selective oxidation of alcohols under mild conditions. Molybdenum-based complexes, for example, have been shown to be effective catalysts for the selective oxidation of alcohols to aldehydes using hydrogen peroxide as the oxidant. These methods are advantageous as they often proceed under milder conditions and can tolerate other functional groups, such as the C=C double bond present in this compound. Research continues to explore new catalysts that offer higher selectivity and efficiency, reducing the formation of unwanted byproducts and making the synthesis of compounds like 3-methyl-3-butenal more sustainable and economically viable.
Isomerization Reactions and Product Formation from this compound
The structural arrangement of this compound allows for intriguing isomerization reactions, most notably the migration of its double bond. This transformation is of significant interest as it leads to the formation of valuable isomeric compounds.
Catalyzed Double Bond Migration to Prenol
The isomerization of this compound, also known as isoprenol, to 3-methyl-2-buten-1-ol (B147165) (prenol) is a key industrial process. frontiersin.org This conversion is typically achieved through catalytic processes that facilitate the migration of the terminal double bond to an internal position. Various catalysts have been explored for this purpose, with palladium-based systems demonstrating notable efficacy.
Supported palladium catalysts, often doped with other metals, have been a primary focus of research in this area. For instance, a catalyst system comprising 0.5% Pd–0.05% Se–0.3% Ce/SiO2 has been shown to be effective for the liquid-phase isomerization of isoprenol to prenol. bgu.ac.ilresearchgate.net In a continuous reactor operating between 60–100°C, this catalyst achieved a 45% conversion of isoprenol with a high selectivity of 93–94% for prenol over a 100-hour run in a hydrogen flow. bgu.ac.ilresearchgate.net The presence of selenium is believed to stabilize palladium in a partially oxidized state, which suppresses hydrogenation activity and promotes the desired double bond shift. bgu.ac.ilresearchgate.net The addition of cerium oxide is thought to improve the dispersion of the palladium species, thereby enhancing catalytic activity. bgu.ac.ilresearchgate.net
Another approach involves the use of a carbon-supported palladium catalyst in the presence of an oxygen-containing gas mixture. google.comgoogle.com This catalytic isomerization can be conducted in either the liquid or gas phase, with the liquid phase being preferred. google.com The reaction is typically carried out at temperatures ranging from 20 to 150°C and pressures from 1 to 100 bar. google.com
Vanadium complexes have also been shown to catalyze the isomerization of allylic alcohols. elsevierpure.com Catalysts prepared in situ from VO(acac)₂ and Me₃SiOOSiMe₃ in dichloromethane (B109758) at 25°C can effectively isomerize primary allylic alcohols to their tertiary counterparts. elsevierpure.com
Below is a table summarizing the catalytic performance in the isomerization of this compound to prenol under different conditions.
| Catalyst | Support | Temperature (°C) | Conversion (%) | Selectivity to Prenol (%) | Reference |
| 0.5% Pd–0.05% Se–0.3% Ce | SiO₂ | 60-100 | 45 | 93-94 | bgu.ac.ilresearchgate.net |
| 0.5% Pd | Al₂O₃ | 70 | - | 94 | researchgate.net |
| Pd | Carbon | 80 | - | - | google.comgoogle.com |
Alkylation Reactions of this compound Derivatives
The derivatization of this compound opens up pathways for various alkylation reactions, enabling the synthesis of a range of substituted alkanols. These reactions are valuable for constructing more complex molecular architectures.
Dianion Alkylation Strategies and Yield Optimization
A significant strategy for the alkylation of this compound involves the formation of its dianion. This is typically achieved by treating the alcohol with a strong base, such as n-butyllithium (n-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). organic-chemistry.org The resulting dianion is a potent nucleophile that can react with various electrophiles, including alkyl halides.
The optimization of reaction conditions is crucial for maximizing the yield of the desired alkylated products. It has been found that using ether as the solvent for both the metalation and alkylation steps, combined with mechanical stirring, leads to reproducible and optimal results. organic-chemistry.org Primary bromides have been identified as particularly effective alkylating agents, providing good yields of the target molecules. organic-chemistry.org Conversely, the use of sulfonates as alkylating agents often results in side reactions and lower yields. organic-chemistry.org
Synthesis of Substituted 3-Methylene-1-alkanols
The alkylation of the this compound dianion serves as a general and efficient route for the synthesis of 3-methylene-1-alkanols. organic-chemistry.org This methodology has been successfully applied to the synthesis of various compounds, including a sex pheromone of the San Jose scale, an agricultural pest. organic-chemistry.org The synthesis involves a three-step process: tosylation, alkylation, and esterification of this compound. organic-chemistry.org
The reaction of the dianion with different alkyl halides leads to a variety of substituted 3-methylene-1-alkanols. The table below presents the yields obtained from the alkylation of the this compound dianion with several primary alkyl bromides. organic-chemistry.org
| Alkyl Bromide | Product | Yield (%) |
| 1-Bromobutane | 3-Methylene-1-heptanol | 75 |
| 1-Bromopentane | 3-Methylene-1-octanol | 78 |
| 1-Bromohexane | 3-Methylene-1-nonanol | 76 |
| 1-Bromoheptane | 3-Methylene-1-decanol | 72 |
| 1-Bromooctane | 3-Methylene-1-undecanol | 70 |
Thermal Decomposition Studies of this compound
Understanding the thermal decomposition of this compound is essential for assessing its stability and potential degradation pathways under elevated temperatures. Kinetic analysis of these pathways provides valuable insights into the reaction mechanisms.
Kinetic Analysis of Degradation Pathways
The gas-phase reaction of this compound with ozone has been studied under atmospheric conditions to determine its degradation kinetics. nih.gov Using a relative rate method at 298 K and 1000 mbar, the rate coefficient for the reaction of this compound with ozone was determined to be (7.29 ± 0.46) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹. nih.gov This value was obtained through experiments using propene, 1-butene, and 3-methyl-1-butene (B165623) as reference compounds. researchgate.net
In studies focusing on pyrolysis and oxidation, it has been noted that the reactivity of unsaturated alcohols like this compound is not yet fully established. researchgate.net Reaction path analysis for the decomposition of isoprenol at temperatures of 800 K and 1000 K indicates several potential breakdown routes. researchgate.net While detailed kinetic parameters for the unimolecular thermal decomposition are still an area of active research, these studies provide a foundational understanding of the complex reactions involved.
The following table lists the rate coefficients for the gas-phase reaction of this compound and related compounds with ozone. nih.gov
| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |
| This compound | (7.29 ± 0.46) × 10⁻¹⁸ |
| 3-Methyl-2-buten-1-ol | (311 ± 20) × 10⁻¹⁸ |
| 2-Methyl-3-buten-2-ol (B93329) | (9.55 ± 1.04) × 10⁻¹⁸ |
| 2-Methyl-3-buten-1-ol | (4.25 ± 0.29) × 10⁻¹⁸ |
| 3-Methyl-3-buten-2-ol (B86003) | (62.9 ± 6.8) × 10⁻¹⁸ |
Reactivity and Mechanistic Investigations of 3 Methyl 3 Buten 1 Ol
Thermal Decomposition (Thermolysis)
The thermal decomposition of 3-methyl-3-buten-1-ol, also known as isoprenol, is a significant area of study in understanding the reactivity of β-hydroxy alkenes. Research indicates that this decomposition primarily proceeds through a pericyclic reaction mechanism, specifically a retro-ene reaction, which involves a cyclic transition state. researchgate.netresearchgate.net This type of reaction is characterized by the concerted rearrangement of electrons within a cyclic structure, leading to the formation of new products without the involvement of ionic or radical intermediates.
Experimental and computational studies have elucidated the preferred pathway for the thermolysis of this compound. The dominant mechanism involves a one-step process that proceeds through a six-membered cyclic transition state. researchgate.net In this model, the hydrogen atom of the hydroxyl group is transferred to the terminal carbon of the double bond, leading to the cleavage of the C-C and O-H bonds and the formation of a new C-H and C=O bond. This concerted process results in the formation of isobutene and formaldehyde (B43269) as the primary products. researchgate.netresearchgate.net This reaction is analogous to the retro-ene reaction of other alkenes, such as the decomposition of 1-pentene (B89616) into propene and ethene. researchgate.net
An alternative, though less favorable, reaction pathway has also been considered, which involves a four-membered cyclic transition state. researchgate.net This pathway would lead to the elimination of a water molecule and the formation of isoprene. However, both experimental evidence and computational calculations suggest that this four-membered transition state is significantly higher in energy than the six-membered transition state. researchgate.net
Computational studies using Density Functional Theory (DFT) have provided quantitative insights into the energetics of these proposed mechanisms. The activation Gibbs energy for the reaction proceeding through the six-membered cyclic transition state is considerably lower than that of the four-membered transition state, making the former the kinetically preferred pathway. researchgate.net The structure of the six-membered transition state has been characterized as a near-planar ring. researchgate.net
The rate of the retro-ene-like decomposition of this compound has been found to be significantly faster than the prototypical retro-ene reaction of 1-pentene, highlighting the influence of the hydroxyl group on the reaction kinetics. researchgate.net
Table 1: Comparison of Proposed Thermolysis Mechanisms for this compound at 563.15 K researchgate.net
| Proposed Mechanism | Transition State | Products | Activation Gibbs Energy (ΔG‡) | Calculated Rate Constant (k) |
|---|---|---|---|---|
| Retro-Ene Reaction | Six-membered cyclic | Isobutene + Formaldehyde | 167 kJ·mol⁻¹ | 3.4 × 10⁻³ s⁻¹ |
| Water Elimination | Four-membered cyclic | Isoprene + Water | 267 kJ·mol⁻¹ | 2.1 × 10⁻¹² s⁻¹ |
Table 2: Comparative Reaction Rate Coefficients for Retro-Ene Reactions researchgate.net
| Reaction | Temperature | Relative Rate vs. 1-Pentene Decomposition |
|---|---|---|
| This compound → Isobutene + Formaldehyde | 500 K | 1 × 10⁷ times faster |
| 1000 K | 3 × 10² times faster |
Advanced Applications of 3 Methyl 3 Buten 1 Ol in Chemical Science
Role as an Essential Intermediate in Fine Chemical Synthesis
The dual functionality of 3-methyl-3-buten-1-ol makes it a sought-after precursor in the synthesis of numerous high-value chemical products. Its ability to undergo a variety of transformations allows for the construction of complex molecular architectures, solidifying its importance in the fine chemical industry.
Precursors for Fragrance and Flavor Compounds
This compound is utilized as a precursor in the synthesis of various fragrance and flavor compounds. nih.gov Its characteristic sweet and fruity odor makes it a valuable component in the formulation of perfumes and flavorings. thegoodscentscompany.com The compound's structure allows for its incorporation into larger molecules, contributing to the creation of unique and desirable scents and tastes for the food, beverage, and cosmetic industries. ulprospector.com For instance, it is a key starting material for the industrial synthesis of citral, a compound with a strong lemon scent. nih.govwikipedia.org
Below is a table detailing some of the fragrance and flavor compounds synthesized using this compound as a precursor:
| Compound | Chemical Name | Fragrance/Flavor Profile |
| Citral | 3,7-Dimethylocta-2,6-dienal | Strong lemon, citrus |
| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | Floral, woody, with a hint of citrus |
| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | Sweet, rosy, floral |
Synthetic Pathways for Agrochemicals and Pyrethroid Pesticides
In the agricultural sector, this compound serves as a vital intermediate in the synthesis of certain agrochemicals, most notably pyrethroid pesticides. google.comgoogle.com Pyrethroids are a class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins (B594832) found in chrysanthemum flowers. arkat-usa.orgresearchgate.net The synthesis of these complex molecules often involves the esterification of a suitable carboxylic acid with an alcohol moiety. arkat-usa.org this compound can be chemically modified to form a part of the alcohol component in the final pyrethroid structure. nih.gov
The general synthetic approach involves converting this compound into a more complex alcohol, which is then esterified with a chrysanthemic acid derivative to yield the active pyrethroid. google.com This pathway allows for the production of a variety of pyrethroids with tailored insecticidal activities.
A simplified representation of the synthetic pathway is as follows:
This compound → Intermediate Alcohol → Pyrethroid Ester
This synthetic route is crucial for the large-scale production of effective and less toxic alternatives to older classes of pesticides. google.com
Utility in Pharmaceutical Intermediate Development
The unique chemical structure of this compound also lends itself to applications in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). nbinno.comunilongindustry.com Its role as a precursor allows for the precise construction of complex therapeutic molecules. nbinno.com The compound's reactivity enables its incorporation into multi-step syntheses, contributing to the development of new drug candidates and the optimization of existing pharmaceutical formulations. nbinno.com
For example, it has been used in the synthesis of caffeic acid derivatives that exhibit anti-proliferative and cytotoxic properties. unilongindustry.com The versatility of this compound as a building block facilitates the creation of a diverse range of medicinal compounds targeting various health conditions. nbinno.com
Development of Specialty Polymers and Advanced Materials
Beyond its role in fine chemical synthesis, this compound is increasingly being explored for its potential in the development of specialty polymers and advanced materials. Its hydroxyl group and polymerizable double bond make it a valuable monomer for creating functionalized polymers with tailored properties.
Synthesis of Hydroxyl-Functionalized Copolymers of Ethylene (B1197577)
This compound can be copolymerized with ethylene to produce hydroxyl-functionalized copolymers. This process introduces pendant hydroxyl groups onto the polyethylene (B3416737) backbone, significantly altering the polymer's properties. The incorporation of these polar functional groups enhances characteristics such as adhesion, printability, and compatibility with other materials. mdpi.com
The synthesis is typically achieved through coordination-insertion polymerization using specialized catalysts that can tolerate the presence of the polar hydroxyl group. mdpi.com The concentration of this compound in the polymerization feed can be varied to control the density of hydroxyl groups in the final copolymer, allowing for precise tuning of its properties.
Engineering Tailored Material Properties through this compound Integration
The integration of this compound into polymer structures opens up possibilities for engineering materials with specific and desirable properties. The presence of the hydroxyl groups provides sites for further chemical modification, such as grafting other molecules or cross-linking the polymer chains. nih.gov This versatility allows for the creation of advanced materials with enhanced mechanical, thermal, and chemical properties.
For instance, these functionalized polymers can be used as compatibilizers in polymer blends, improving the interfacial adhesion between immiscible polymers. They can also serve as precursors for the development of new thermoplastic elastomers, adhesives, and coating materials. The ability to tailor material properties through the controlled incorporation of this compound is a significant area of ongoing research and development in materials science. nih.gov
Synthesis of Bioactive Derivatives and Natural Product Analogs
This compound, also known as isoprenol, serves as a versatile building block in organic synthesis due to its bifunctional nature, containing both a reactive double bond and a primary hydroxyl group. nih.gov These features allow for its incorporation into a variety of more complex molecules, including bioactive derivatives and analogs of natural products.
Preparation of Antiproliferative and Cytotoxic Caffeic Acid Derivatives
Caffeic acid and its derivatives are a class of natural polyphenolic compounds recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, antiviral, and antitumor properties. nih.govnih.gov The synthesis of caffeic acid esters, in particular, has been a significant area of research to develop novel therapeutic agents with enhanced potency and favorable pharmacokinetic properties. nih.govmdpi.com One such derivative is Caffeic Acid Phenethyl Ester (CAPE), a natural product found in bee propolis, which has demonstrated notable cytotoxic activity against various cancer cell lines. mdpi.com
The general synthesis of caffeic acid esters involves the esterification of caffeic acid with a corresponding alcohol. mdpi.commdpi.com In the context of this compound, this would involve its reaction with caffeic acid or an activated derivative thereof to form 3-methyl-3-butenyl caffeate. Synthetic strategies to achieve this transformation typically include methods like Fischer esterification, coupling reagent-assisted condensation, or reaction with acyl chlorides. mdpi.com
Research into various caffeic acid esters has established clear structure-activity relationships (SARs) regarding their antiproliferative effects. For instance, studies on CAPE derivatives with mono-substituted phenylethanols revealed that electron-donating and hydrophobic substituents could significantly enhance antiproliferative activity. nih.gov A series of synthesized caffeic acid derivatives, when evaluated for cytotoxicity, showed that some compounds displayed substantial activity against glioma cell lines. mdpi.com The introduction of the prenyl moiety from this compound into the caffeic acid structure is a strategy to increase lipophilicity, potentially enhancing cell membrane permeability and subsequent cytotoxic effects.
| Compound | Description | IC₅₀ (µM) against HeLa Cells |
|---|---|---|
| CAPE | Caffeic Acid Phenethyl Ester | 16.5 ± 2.6 |
| CAPA | Caffeic Acid Phenethyl Amide | > 50 |
| Analog 3f | CAPA analog with 4-fluoro-3-methoxy substituents | 8.5 ± 0.9 |
| Analog 3e | CAPA analog with 3-fluoro-4-methoxy substituents | > 50 |
Applications in Pheromone Synthesis
This compound is a valuable precursor in the stereoselective synthesis of insect pheromones, which are often complex molecules used for chemical communication. mdpi.com Its structure is readily modified to construct the carbon skeletons of various pheromones.
One notable application involves the use of the this compound dianion in alkylation reactions. This method provides an efficient pathway to synthesize 3-methylene-1-alkanols, a structural motif present in certain insect sex pheromones. acs.org For example, this strategy has been successfully employed in the synthesis of the San Jose Scale sex pheromone. acs.org
Furthermore, this compound is a key starting material for synthesizing other important pheromones and related natural products. Racemic fragranol and 7-methyl-3-methylene-6-octen-1-ol (B80810) (γ-isogeraniol) have been synthesized from this precursor. researchgate.net The synthesis of (3R,4S)-4-Methyl-3-hexanol, the pheromone of the ant Tetramorium impurum, also highlights the utility of chiral building blocks derived from simple precursors, demonstrating a common strategy in pheromone synthesis. mdpi.com The synthesis of pheromones is crucial not only for studying insect behavior but also for developing environmentally benign pest management strategies through tools like mating disruption and mass trapping. mdpi.com
| Pheromone/Analog | Associated Insect | Synthetic Application |
|---|---|---|
| San Jose Scale Sex Pheromone | San Jose Scale (Diaspidiotus perniciosus) | Synthesized via alkylation of this compound dianion. acs.org |
| (3R,4S)-4-Methyl-3-hexanol | Ant (Tetramorium impurum) | Demonstrates a synthetic strategy for chiral methyl-branched pheromones. mdpi.com |
| γ-Isogeraniol | N/A (Fragrance/Pheromone Precursor) | Synthesized from this compound. researchgate.net |
Contributions to Water Reducer Agent Production
This compound is a critical intermediate in the production of high-performance water reducers, specifically polycarboxylate superplasticizers (PCEs). google.comgoogle.com PCEs are essential admixtures in modern concrete technology, enabling the production of high-strength and high-flowability concrete with significantly reduced water content. tum.demdpi.com
The primary role of this compound is as a precursor for the synthesis of isoprenol polyoxyethylene ether (IPEG), a key macromonomer used in the polymerization of PCEs. nih.gov The synthesis process typically involves the reaction of this compound with ethylene oxide. The resulting IPEG monomer possesses a terminal double bond, which allows it to be copolymerized with other monomers, such as acrylic acid, to form the characteristic comb-like structure of PCEs. researchgate.net
This molecular architecture is central to the function of PCEs. The anionic backbone (from acrylic acid) adsorbs onto cement particles, while the long polyether side chains (from IPEG) extend into the aqueous phase, creating a steric hindrance effect. mdpi.com This steric repulsion prevents the flocculation of cement particles, thereby increasing the fluidity and workability of the cement paste. tum.defrontiersin.org The ability to tailor the molecular structure of PCEs by modifying the side chains derived from this compound allows for precise control over the performance of the concrete, including its water-reducing capacity, slump retention, and strength development. researchgate.net
| Monomer Type | Example | Function in PCE Structure | Precursor |
|---|---|---|---|
| Backbone Monomer | Acrylic Acid (AA), Maleic Anhydride (MA) | Forms the main polymer chain that adsorbs to cement particles. mdpi.comresearchgate.net | N/A |
| Side Chain Macromonomer | Isoprenol polyoxyethylene ether (IPEG) | Provides steric hindrance to disperse cement particles. nih.gov | This compound |
| Functional Monomer | 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Can be incorporated to enhance specific properties like charge density or stability. mdpi.com | N/A |
Biological Activity and Mechanistic Insights of 3 Methyl 3 Buten 1 Ol
Impact on Longevity and Stress Response in Model Organisms
Recent scientific investigations have highlighted the potential of 3-Methyl-3-buten-1-ol, also known as isoprenol, to positively influence lifespan and enhance stress tolerance in the model organism Caenorhabditis elegans. nih.gov This nematode is a widely used model in aging research due to its short lifespan and genetically tractable nature, which allows for the elucidation of molecular pathways involved in longevity. nih.govnih.gov
Caenorhabditis elegans Lifespan Extension Studies
Studies have demonstrated that this compound can significantly extend the lifespan of C. elegans. nih.gov Research showed that worms treated with a 0.5 mM concentration of this compound exhibited a mean lifespan extension of approximately 25% compared to the untreated control group. nih.govresearchgate.net This longevity-promoting effect was observed alongside a significant enhancement in the survival of the worms under various stress conditions, including thermal and oxidative stress. nih.govresearchgate.net
Table 1: Effect of this compound on C. elegans Lifespan
| Treatment Group | Mean Lifespan (Days) | Percent Increase |
|---|---|---|
| Control | 16.8 ± 0.4 | N/A |
| 0.5 mM this compound | 21.0 ± 0.5 | 25.0% |
Data derived from lifespan assays conducted at 20°C. The results indicate a statistically significant extension in the mean lifespan of worms treated with 0.5 mM this compound.
Attenuation of Intracellular Reactive Oxygen Species (ROS) Accumulation
The longevity-promoting effects of this compound are associated with a reduction in the accumulation of intracellular Reactive Oxygen Species (ROS). nih.govresearchgate.net ROS are highly reactive molecules that can cause significant damage to cells, and their accumulation is a hallmark of aging and stress. mdpi.com The ability of this compound to mitigate this accumulation suggests that its anti-aging effects are, at least in part, due to its antioxidant properties. nih.gov This reduction in oxidative stress contributes to the enhanced survival and improved physiological health observed in the treated worms. researchgate.net
Modulation of Pro-longevity Transcription Factors (DAF-16, SKN-1)
The molecular mechanism underlying the lifespan extension by this compound involves the modulation of key pro-longevity transcription factors. nih.gov Specifically, research using gene-specific mutant strains of C. elegans has implicated the involvement of DAF-16 and SKN-1. nih.govresearchgate.net These transcription factors are central regulators of stress resistance and longevity in worms. nih.gov
DAF-16, the worm ortholog of the mammalian FOXO transcription factor, and SKN-1, the ortholog of Nrf2, control the expression of a multitude of genes involved in stress defense and cellular maintenance. nih.govnih.govelifesciences.org Treatment with this compound was found to lead to the overexpression of downstream target genes such as sod-3 (a target of DAF-16) and gst-4 (a target of SKN-1). nih.govclemson.edu This indicates that this compound exerts its beneficial effects by activating these protective genetic pathways, thereby enhancing the organism's resilience and promoting a longer, healthier lifespan. nih.gov
Natural Occurrence and Biological Roles
This compound is a naturally occurring compound found in various biological systems, where it plays a role as a secondary metabolite. nih.gov
Detection in Plant Extracts and Food Matrices
This hemiterpene alcohol has been identified in a number of plant species and food products. wikipedia.org It has been reported as a phytochemical in plants such as Ferula assa-foetida and Bistorta manshuriensis. nih.govbrieflands.com Furthermore, it is recognized as one of the many volatile compounds that contribute to the complex aroma profile of coffee. mdpi.comuoregon.edu Its presence in these matrices highlights its distribution in the plant kingdom and its contribution to the sensory characteristics of common foods and beverages.
Role as a Secondary Metabolite in Biological Systems
In biological systems, this compound is synthesized as a product of the isoprenoid pathway, one of the most important metabolic pathways for the production of diverse natural products. researchgate.netnih.gov It is formed through the dephosphorylation of isopentenyl pyrophosphate (IPP), a key intermediate in this pathway. researchgate.net As a hemiterpene (a C5 isoprenoid), it serves as a basic building block or precursor for the biosynthesis of more complex terpenes and other secondary metabolites in plants. wikipedia.org Found in trace amounts in various fruits, it plays an important role as a precursor in different biosynthetic pathways. researchgate.net
Investigation of this compound as a Potential Biological Marker
This compound has emerged as a volatile organic compound (VOC) of interest in the search for non-invasive biological markers for diseases, particularly cancer. The analysis of VOCs from sources such as exhaled breath, urine, or cell cultures is a growing field of diagnostic research. nih.govmdpi.com
Research involving the analysis of the gaseous environment (headspace) of laboratory-grown cancer cell lines has identified this compound as a compound released by these cells. Specifically, it was detected in the headspace of in vitro cultures of human lung cancer cells. nih.gov It has also been identified among the VOCs with high potential for being a biomarker for breast cancer, based on its detection from in vitro cell cultures. mdpi.comencyclopedia.pub The presence of this compound in these specific contexts suggests its potential as part of a multi-compound "fingerprint" for detecting certain types of cancer. nih.govmdpi.com
In addition to its association with cancer cell lines, this compound has been noted as one of many volatile compounds in studies analyzing the aroma profiles of agricultural products, such as rice grains. ccsenet.orgresearchgate.net
Ecological and Entomological Significance
In the field of chemical ecology, this compound is recognized as a significant semiochemical, specifically as an insect pheromone. It functions as an aggregation pheromone for the four-eyed spruce bark beetle, Polygraphus rufipennis, a notable forest pest. nih.gov
Research has demonstrated that this compound is produced by male P. rufipennis beetles as they bore into host trees like black spruce and white spruce. nih.gov The release of this compound attracts both male and female beetles to the location, facilitating mass attacks on the host tree. The quantity of the compound released is observed to decrease after females join the males in the bored logs. Field studies have confirmed the strong attractive properties of this pheromone, with traps baited with this compound showing a potent ability to capture P. rufipennis of both sexes. nih.gov This activity underscores its potential application in monitoring and management strategies for this forest pest. For instance, baiting spruce trees with the synthetic pheromone resulted in a significant increase in attacks on those trees compared to unbaited controls. nih.gov The compound has also been detected in other bark beetles, such as Ips cembrae.
Table 1: Pheromone Activity of this compound
| Insect Species | Pheromone Type | Observed Activity |
| Polygraphus rufipennis (Four-eyed spruce bark beetle) | Aggregation | Produced by males; attracts both sexes to host trees. nih.gov |
Cellular and Molecular Interactions
In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a specific target protein. who.int This method calculates the binding affinity, often expressed in kcal/mol, to estimate the strength of the interaction.
Studies investigating the life-extending properties of this compound (also known as isoprenol) in the nematode Caenorhabditis elegans utilized in silico analysis to explore its molecular targets. The analysis revealed that isoprenol has a binding affinity for the pro-longevity transcription factors DAF-16 and SKN-1, which are key regulators of stress resistance and longevity. nih.govresearchgate.net
Separately, in the context of research into potential inhibitors of the SARS-CoV-2 virus, this compound was among numerous organic compounds evaluated via molecular docking against key viral proteins. The analysis showed modest binding affinities to several viral targets. who.int
Table 2: In Silico Docking Results for this compound
| Target Protein | Organism/Virus | Predicted Binding Affinity (kcal/mol) |
| DAF-16 | Caenorhabditis elegans | Binding affinity revealed nih.govresearchgate.net |
| SKN-1 | Caenorhabditis elegans | Binding affinity revealed nih.govresearchgate.net |
| Main Protease (Mpro) | SARS-CoV-2 | -3.7 who.int |
| Papain-like Protease (PLpro) | SARS-CoV-2 | -3.7 who.int |
| Spike Protein | SARS-CoV-2 | -3.2 who.int |
| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | -3.8 who.int |
The influence of this compound on aging has been investigated using the model organism Caenorhabditis elegans. A significant study demonstrated that supplementation with this compound can extend lifespan and improve health during aging. nih.govtandfonline.com
The research found that 0.5 mM of this compound extended the mean lifespan of the worms by approximately 25% compared to untreated controls. nih.govtandfonline.com This longevity-promoting effect was accompanied by improvements in age-associated physiological behaviors. tandfonline.com Furthermore, the compound enhanced the survival of the worms under various stress conditions and was associated with a reduction in the accumulation of intracellular reactive oxygen species (ROS), which are linked to oxidative stress and aging. nih.govtandfonline.com Genetic studies within the same research indicated that these effects involve the DAF-16 and SKN-1 transcription factors, which are crucial pathways in aging and stress response. nih.govresearchgate.net
Table 3: Summary of Effects on C. elegans
| Parameter | Observation |
| Mean Lifespan | Extended by 25% at 0.5 mM concentration. nih.govtandfonline.com |
| Stress Tolerance | Significantly enhanced survival under stress. tandfonline.com |
| Physiological Behavior | Improved with age. tandfonline.com |
| Intracellular ROS | Accumulation was reduced. nih.gov |
Environmental and Atmospheric Chemistry of 3 Methyl 3 Buten 1 Ol
Atmospheric Oxidation Processes
The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), while at night, reactions with the nitrate (B79036) radical (NO3) and ozone (O3) become more significant. acs.org The presence of a double bond and a hydroxyl group in the structure of 3-methyl-3-buten-1-ol makes it susceptible to attack by these oxidants.
The gas-phase reaction with hydroxyl radicals is a major atmospheric removal pathway for this compound. Several studies have determined the rate coefficient for this reaction at room temperature (approximately 298 K). The reaction proceeds via the addition of the OH radical to the carbon-carbon double bond or by hydrogen abstraction from the C-H or O-H bonds.
A recent study determined the rate coefficient for the reaction of OH radicals with this compound to be (10.04 ± 0.78) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov Other reported values from various experimental techniques, including relative-rate methods and pulsed laser photolysis-laser-induced fluorescence (PLP-LIF), are in close agreement. acs.org The reactivity of this compound with OH radicals is part of a broader investigation into a series of methyl-butenols, which has shown a reactivity order of: 3-methyl-2-buten-1-ol (B147165) > 3-methyl-3-buten-2-ol (B86003) > this compound > 2-methyl-3-buten-2-ol (B93329) > 2-methyl-3-buten-1-ol. nih.gov
Rate Coefficients for the Reaction of this compound with OH Radicals at ~298 K
| Rate Coefficient (kOH) (× 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|
| 10.04 ± 0.78 | nih.gov |
| 9.70 ± 0.70 | acs.org |
| 9.70 ± 1.80 | acs.org |
| 9.40 ± 0.40 | acs.org |
Ozonolysis is another important atmospheric degradation pathway for unsaturated compounds like this compound. The reaction involves the addition of ozone to the double bond, forming a primary ozonide that subsequently decomposes into smaller, oxygenated products. A 2024 study reported the gas-phase reaction rate coefficient for this compound with ozone as (7.29 ± 0.46) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 ± 2 K and 1000 ± 10 mbar.
During the nighttime, in the absence of photolysis, the nitrate radical (NO₃) can be a significant oxidant for many BVOCs. The reaction of NO₃ with this compound proceeds primarily through the addition of the radical to the double bond.
Rate Coefficients for the Reaction of this compound with O₃ and NO₃ at ~298 K
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| O₃ | (7.29 ± 0.46) × 10⁻¹⁸ | researchgate.net |
| NO₃ | (2.7 ± 0.2) × 10⁻¹³ |
The atmospheric oxidation of this compound leads to the formation of a variety of smaller, more oxidized volatile and semi-volatile organic compounds. While specific product studies for this compound are not extensively detailed in the provided context, the oxidation mechanisms of similar methyl-butenols and other alkenes provide insights into the likely products.
For the structurally similar compound, 2-methyl-3-buten-2-ol, the OH-initiated oxidation has been shown to produce acetone, glycolaldehyde, 2-hydroxy-2-methylpropanal (B1210290) (HMPR), and formaldehyde (B43269). acs.orgnih.gov Ozonolysis of alkenes generally leads to the cleavage of the double bond and the formation of aldehydes and/or ketones. masterorganicchemistry.com For this compound, ozonolysis would be expected to yield formaldehyde and 3-hydroxypropanal. The reaction with nitrate radicals is also expected to lead to the formation of organic nitrates and various carbonyl compounds.
Formation of Secondary Organic Aerosols (SOA)
The oxidation products of this compound can have sufficiently low volatility to partition into the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA).
Studies on the photooxidation of the related compound 2-methyl-3-buten-2-ol have demonstrated that SOA formation is enhanced in the presence of acidic seed aerosol. nih.govacs.org This suggests that heterogeneous acid-catalyzed reactions on the surface of atmospheric particles are an important pathway for SOA formation from this class of compounds. A proposed mechanism involves the formation of epoxides from the gas-phase photooxidation, which then undergo reactive uptake onto acidic aerosols. nih.govacs.org This acid-catalyzed ring-opening of the epoxide can lead to the formation of polyols and organosulfates, which are key components of SOA. acs.orgkisti.re.kr While direct evidence for this compound is not provided, it is plausible that it follows a similar acid-catalyzed heterogeneous oxidation pathway.
Environmental Presence and Emissions
Detection as a Volatile Organic Compound in Environmental Samples
This compound is a biogenic volatile organic compound (BVOC) that has been identified in various environmental samples, primarily from natural sources such as plants and food products. Its presence in the environment is largely attributed to emissions from vegetation and its role as a flavor and aroma component in certain foods.
Detailed research has identified this compound in the volatile profiles of several specific organisms. For instance, it is a recognized component of the aroma of mangaba fruit (Hancornia speciosa). One study analyzing the volatile compounds in the pulp of ripe mangaba fruit found that this compound constituted 4.98% of the total identified volatiles. ishs.orgactahort.org Another investigation into mangaba fruit and pulp identified this compound as the predominant alcohol in the fruit itself. sciepub.com
The compound has also been reported in the plant Bistorta manshuriensis (also known as Polygonum bistorta). nih.gov A detailed analysis of the volatile fraction of this plant at different growth stages revealed that this compound was the most abundant volatile compound during its vegetative phase. nih.gov
Furthermore, this compound has been detected as a volatile constituent in honey. nist.gov Specifically, it has been isolated from acacia honey samples originating from several European countries, including Austria, the Czech Republic, Romania, and Spain. nih.gov Its presence suggests it may serve as a potential marker for the botanical origin of certain honey types.
The compound is also associated with insects, having been reported in the bark beetle Ips cembrae. nih.gov While it is used as a chemical standard for identifying aroma compounds in products like coffee, its natural occurrence contributes to the complex mixture of VOCs in the environment. mdpi.com
The following table summarizes the documented presence of this compound in various environmental and natural samples based on scientific research.
Data Table: Detection of this compound in Environmental Samples
| Source Category | Specific Source | Scientific Name | Notes on Detection |
| Fruit | Mangaba Fruit | Hancornia speciosa | Identified as a principal volatile compound, comprising 4.98% of total volatiles in one study and being the predominant alcohol in another. ishs.orgactahort.orgsciepub.com |
| Plant | Bistort / Snakeroot | Bistorta manshuriensis | Detected as the most abundant volatile compound during the plant's vegetative growth phase. nih.govnih.gov |
| Food Product | Acacia Honey | Apis mellifera (product) | Isolated from honey samples from various European countries. nist.govnih.gov |
| Insect | Bark Beetle | Ips cembrae | Reported as being present in this insect species. nih.gov |
Advanced Analytical and Spectroscopic Characterization of 3 Methyl 3 Buten 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Methyl-3-buten-1-ol. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.
Applications of Proton NMR (¹H NMR)
Proton NMR (¹H NMR) is instrumental in identifying the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. The ¹H NMR spectrum of this compound displays distinct signals that correspond to each unique proton group within the structure. bartleby.comchegg.com The chemical shifts, integration values (representing the number of protons), and splitting patterns (multiplicity) are all used to assign specific protons to their respective signals. bartleby.comchegg.com
The key resonances in the ¹H NMR spectrum of this compound can be assigned as follows:
A triplet corresponding to the two protons of the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH).
Another triplet for the two protons of the allylic methylene group (-C(CH₃)=CH₂).
A singlet for the three protons of the methyl group (-CH₃).
Two distinct signals for the two vinyl protons (=CH₂), which appear as singlets or narrow multiplets.
A broad singlet for the hydroxyl proton (-OH), the chemical shift of which can vary depending on the solvent and concentration.
Interactive Data Table: ¹H NMR Spectral Data for this compound
Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary slightly based on the solvent and instrument used.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.7 | Singlet | 3H |
| -CH₂- (allylic) | ~2.3 | Triplet | 2H |
| -CH₂- (hydroxyl) | ~3.7 | Triplet | 2H |
| =CH₂ (vinyl) | ~4.7 and ~4.9 | Singlet / Multiplet | 2H |
| -OH | Variable | Broad Singlet | 1H |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. nih.gov IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov For this compound, these spectra reveal characteristic vibrations for its hydroxyl, alkene, and alkane functionalities. nih.govchemicalbook.com
The IR spectrum prominently features:
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group.
Absorptions just below 3000 cm⁻¹ corresponding to C-H stretching vibrations of the sp³ hybridized carbons (alkane C-H).
Absorptions just above 3000 cm⁻¹ for the C-H stretching of the sp² hybridized carbons (alkene C-H).
A sharp, medium-intensity peak around 1650 cm⁻¹ due to the C=C double bond stretching vibration.
A strong absorption in the 1000-1260 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol.
Interactive Data Table: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3200-3600 (broad) | O-H | Stretching |
| ~3080 | =C-H (sp²) | Stretching |
| 2850-2960 | -C-H (sp³) | Stretching |
| ~1650 | C=C | Stretching |
Gas Phase IR Spectral Analysis
The gas-phase IR spectrum of this compound provides data on the molecule free from intermolecular interactions like hydrogen bonding that are present in the liquid (neat) phase. nist.govnist.gov In the gas phase, the O-H stretching band typically appears as a sharper, more defined peak at a higher wavenumber (around 3600-3700 cm⁻¹) compared to the broad band seen in the liquid phase. nist.gov This difference is a direct result of the absence of hydrogen-bonded aggregates. The other characteristic peaks, such as C-H, C=C, and C-O stretches, are also present but may show finer rotational-vibrational structure. nist.govnist.gov
Mass Spectrometry (MS) Techniques for Identification and Purity Assessment
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. copernicus.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov
For this compound, which has a molecular weight of 86.13 g/mol , the mass spectrum typically shows a molecular ion peak (M⁺) at m/z = 86. nist.govchemicalbook.com However, this peak can be weak or absent in electron ionization (EI) MS due to the molecule's propensity to fragment. The fragmentation pattern is highly informative for structural confirmation. nist.gov Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom).
Key fragment ions observed in the EI mass spectrum of this compound include: nih.gov
m/z 68: Resulting from the loss of water (H₂O) from the molecular ion.
m/z 56: A significant peak that can arise from further fragmentation.
m/z 41: Often the base peak, corresponding to the stable allyl cation.
m/z 31: A characteristic fragment for primary alcohols, corresponding to [CH₂OH]⁺.
Interactive Data Table: Major Fragment Ions in the Mass Spectrum of this compound
| m/z Ratio | Proposed Fragment Ion |
|---|---|
| 86 | [C₅H₁₀O]⁺ (Molecular Ion) |
| 68 | [C₅H₈]⁺ (Loss of H₂O) |
| 56 | [C₄H₈]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the potent separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This method is exceptionally well-suited for the analysis of volatile compounds like this compound. mdpi.com In a GC-MS analysis, the sample mixture is first injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov As each separated compound, such as this compound, elutes from the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. jmchemsci.com
This technique is widely used for:
Identification: By comparing the obtained mass spectrum with spectral libraries (like the NIST library), this compound can be identified with high confidence in complex mixtures, such as in food and fragrance analysis. nist.govmdpi.com
Purity Assessment: GC-MS can effectively separate impurities from the main compound, allowing for an assessment of the sample's purity. The relative peak areas in the chromatogram can be used to estimate the concentration of each component.
Chromatographic Methods for Separation and Quantification
Chromatography encompasses a range of techniques used to separate the components of a mixture. nih.gov For a volatile alcohol like this compound, gas chromatography (GC) is the most common and effective method for both separation and quantification. nist.gov
In GC, the separation is achieved by distributing the analyte between a stationary phase (often a high-boiling liquid coated on an inert solid support within a column) and a mobile gas phase (a carrier gas like helium). researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). nist.gov
For quantification, a detector such as a Flame Ionization Detector (FID) is typically used. The area of the chromatographic peak is directly proportional to the amount of the compound present. By creating a calibration curve using standards of known concentration, the precise amount of this compound in an unknown sample can be determined. nih.gov Other chromatographic techniques like high-performance liquid chromatography (HPLC) could also be developed for its analysis, particularly for less volatile derivatives or when separation from non-volatile matrix components is required. mdpi.com
High-Performance Liquid Chromatography (HPLC) in Product Analysis
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of this compound, particularly for non-volatile impurities and for quantification in various matrices. A reverse-phase (RP) HPLC method is typically employed for this compound. nist.gov In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is polar. This compound, being a moderately polar compound, interacts with the nonpolar stationary phase, but its retention is modulated by the composition of the polar mobile phase.
The most common stationary phases for this analysis are silica-based columns with bonded C18 (octadecylsilyl) chains. mdpi.comsielc.com The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase generally consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. nist.govrsc.org To ensure good peak shape and prevent the ionization of any acidic impurities, an acid like phosphoric acid or formic acid is often added to the mobile phase. nist.gov Formic acid is preferred for applications where the HPLC is coupled with a mass spectrometer (MS) detector due to its volatility. nist.gov
Detection is commonly achieved using a UV detector, as the double bond in this compound allows for some UV absorbance at lower wavelengths, typically around 210 nm. mdpi.com When higher sensitivity and specificity are required, or for confirmation of identity, an HPLC system can be coupled with a mass spectrometer. postnova.com
Detailed research findings indicate that by adjusting the ratio of acetonitrile to water in the mobile phase, the retention time of this compound can be effectively controlled. An increase in the organic modifier (acetonitrile) concentration will decrease the polarity of the mobile phase, leading to a shorter retention time. This tunability is crucial for separating this compound from its structural isomers, such as 3-methyl-2-buten-1-ol (B147165) (prenol), and other reaction byproducts. rsc.org
Below is a table summarizing typical HPLC conditions for the analysis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., Luna Omega C18, Newcrom R1) | nist.govmdpi.commdpi.com |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid or Formic Acid | nist.govsielc.com |
| Elution Mode | Isocratic or Gradient | mdpi.com |
| Flow Rate | 0.8 - 1.2 mL/min | mdpi.commdpi.com |
| Column Temperature | 20 - 40 °C | mdpi.commdpi.com |
| Injection Volume | 5 - 20 µL | mdpi.com |
| Detector | UV/Vis (e.g., at 210 nm) or Mass Spectrometry (MS) | mdpi.commdpi.com |
Gas Chromatography (GC) for Reaction Monitoring and Purity Checks
Gas Chromatography is a powerful and widely used technique for the analysis of volatile compounds like this compound. It is particularly effective for monitoring the progress of its synthesis and for determining the purity of the final product. fda.gov In GC, the sample is vaporized and injected into a column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.
For reaction monitoring, GC allows for rapid quantification of reactants, intermediates, and products. For instance, in the Prins reaction between isobutene and formaldehyde (B43269) to synthesize this compound, GC can be used to measure the conversion of formaldehyde and the selectivity towards the desired product. fda.gov An internal standard, such as n-butanol, is often used to improve the accuracy and precision of the quantification. fda.gov
Purity checks are crucial for quality control. GC, especially when coupled with a Flame Ionization Detector (FID), provides high sensitivity for organic compounds. nih.gov The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram gives a measure of its purity. For identification of unknown impurities, a mass spectrometer (GC-MS) is used as the detector, which provides structural information based on the mass fragmentation pattern of the eluted compounds. mdpi.com
The choice of the GC column is critical for achieving good separation. For analyzing a polar compound like this compound, a polar stationary phase is often preferred. Wax-type columns, such as those with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., TG-WAX, DB-Wax, HP-INNOWAX), are commonly used. mdpi.comnist.gov These columns separate analytes based on their polarity and boiling point. Non-polar columns, like those with a polydimethylsiloxane (B3030410) phase (e.g., DB-1, HP-5), can also be used, where the elution order is primarily determined by the boiling points of the compounds. sigmaaldrich.com
The temperature program of the GC oven is optimized to ensure adequate separation of all volatile components within a reasonable analysis time. A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a higher final temperature to elute less volatile compounds. mdpi.com
The following table presents a summary of typical GC conditions used for the analysis of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column | TG-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar/non-polar capillary columns | mdpi.comnist.gov |
| Carrier Gas | Helium or Hydrogen | mdpi.comgcms.cz |
| Flow Rate | 1.0 - 2.0 mL/min | mdpi.com |
| Injector Temperature | 230 - 250 °C | mdpi.com |
| Oven Temperature Program | Initial: 40 °C (hold 2 min), Ramp 1: 1.55 °C/min to 130 °C, Ramp 2: 44 °C/min to 220 °C (hold 5 min) | mdpi.com |
| Injection Volume | 1 µL (with split ratio, e.g., 1:20) | mdpi.com |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | fda.govnih.gov |
| Detector Temperature | 230 - 250 °C | mdpi.com |
Computational Chemistry Approaches in 3 Methyl 3 Buten 1 Ol Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methyl-3-buten-1-ol. These methods solve the Schrödinger equation for the molecule, providing information about its electron distribution, geometry, and energy.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic molecules like this compound. DFT calculations have been instrumental in elucidating reaction mechanisms. For instance, in the thermal decomposition of this compound in a m-xylene (B151644) solution, DFT calculations at the M05-2X/6-31+G(d,p) level of theory were employed. researchgate.net These calculations supported a proposed one-step reaction mechanism proceeding through a six-membered cyclic transition state, leading to the formation of isobutene and formaldehyde (B43269). researchgate.net The calculations also showed that an alternative route involving a four-membered cyclic transition state and the elimination of a water molecule has a significantly higher activation Gibbs energy, making it a much slower and less likely pathway. researchgate.net
Furthermore, DFT has been used to confirm the mechanism of the Prins reaction for synthesizing this compound from formaldehyde and isobutene, catalyzed by HZSM-5. nih.gov These studies indicated that a Brønsted acid site on the catalyst activates the formaldehyde carbonyl group, which then undergoes an electrophilic addition to the double bond of isobutene. nih.gov
| DFT Application | Methodology | Key Findings |
| Thermal Decomposition | M05-2X/6-31+G(d,p) | Proposes a one-step mechanism via a six-membered cyclic transition state. researchgate.net |
| Prins Reaction Synthesis | HZSM-5 catalyst modeling | Confirmed a Brønsted acid-catalyzed mechanism involving formaldehyde activation. nih.gov |
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for energetic and geometrical analyses. In the investigation of the atmospheric reaction of this compound with chlorine atoms, high-level ab initio calculations were performed. tandfonline.com The study utilized the QCISD(T)/6-311G//MP2/6-311G level of theory to explore the potential energy surface of the reaction. tandfonline.com The results from these calculations predicted that the addition of a chlorine atom to the carbon-carbon double bond is energetically more favorable than the abstraction of a hydrogen atom from the hydroxyl or methyl groups. tandfonline.com
| Ab Initio Application | Methodology | Key Findings |
| Reaction with Cl atoms | QCISD(T)/6-311G//MP2/6-311G | Predicts that Cl addition to the double bond is the favored reaction pathway. tandfonline.com |
Molecular Dynamics Simulations
While quantum chemical calculations are excellent for stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with other molecules.
The flexibility of this compound allows it to adopt various conformations, which can influence its reactivity. A conformational analysis was conducted using the MP2/6-31G* level of theory to identify the stable conformers of the molecule. researchgate.net This study involved the analysis of the O-C-C-C and C-C-C-C dihedral angles, revealing the most energetically favorable spatial arrangements of the atoms. researchgate.net Understanding the relative energies of different conformers is crucial for accurately modeling its reaction kinetics and intermolecular interactions.
| Conformer | Relative Energy (kcal/mol) |
| 1a | 0.60 |
| 1b | 0.00 (most favorable) |
| 1c | 0.38 |
| 2a | 0.91 |
| 3a | Chemically identical to 1a |
Data from a conformational study at the MP2/6-31G level of theory.* researchgate.net
Mechanistic Studies through Computational Modeling
Computational modeling plays a vital role in elucidating complex reaction mechanisms by identifying transition states and calculating reaction barriers, which are key to understanding reaction kinetics.
Transition State Theory (TST) is a cornerstone for calculating reaction rate constants from the properties of the reactants and the transition state structure. In the study of the thermal decomposition of this compound, computational modeling was used to calculate the activation Gibbs energy for two possible reaction pathways. researchgate.net The preferred six-membered cyclic transition state was found to have a Gibbs energy of activation of 167 kJ·mol⁻¹, corresponding to a rate constant of 3.4 × 10⁻³ s⁻¹ at 563.15 K. In contrast, the four-membered transition state for water elimination had a much higher activation Gibbs energy of 267 kJ·mol⁻¹, with a significantly smaller rate constant of 2.1 × 10⁻¹² s⁻¹. researchgate.net This demonstrates the power of TST in combination with quantum chemical calculations to predict the feasibility of different reaction channels. While a direct application of TST to this compound was highlighted in the thermal decomposition study, the principles of TST are also fundamental to understanding its reactions with atmospheric oxidants like OH radicals, as has been demonstrated for similar unsaturated alcohols. researchgate.netkaust.edu.saacs.org
| Reaction Pathway | Activation Gibbs Energy (kJ·mol⁻¹ at 563.15 K) | Calculated Rate Constant (s⁻¹ at 563.15 K) |
| Six-membered cyclic TS | 167 | 3.4 × 10⁻³ |
| Four-membered cyclic TS | 267 | 2.1 × 10⁻¹² |
Data from a computational study on the thermal decomposition of this compound. researchgate.net
Natural Bond Orbital (NBO) Analysis for Reaction Progress
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of Lewis structures, including bonds, lone pairs, and orbital interactions. uni-muenchen.de This technique is particularly valuable for studying the progress of chemical reactions by examining how electron density is redistributed as reactants transform into products via a transition state.
In the context of reactions involving unsaturated alcohols like this compound (also known as isoprenol), NBO analysis can elucidate the underlying electronic mechanisms. For instance, research on the reaction of isoprenol with OH radicals utilized NBO analysis to investigate the significant interaction between a lone pair orbital on the oxygen atom of the OH radical and the antibonding π* orbital of the double bond in isoprenol. rsc.org
While specific NBO data for a full reaction coordinate of this compound is not detailed in the provided sources, studies on analogous molecules like 3-buten-1-ol (B139374) demonstrate the utility of the approach. In the thermal decomposition of 3-buten-1-ol, NBO analysis was used to calculate the natural atomic charges on the atoms involved in the transition state. researchgate.net This revealed a significant development of positive charge on a hydrogen atom and an excess of electronic charge on specific oxygen and carbon atoms, providing a detailed picture of the electronic shifts during the reaction. researchgate.net This type of analysis helps to confirm reaction mechanisms by quantifying the electronic changes that occur as bonds are broken and formed.
Table 1: Illustrative Data from NBO Analysis for a Hypothetical Reaction Step This table conceptualizes the type of data obtained from an NBO analysis during a reaction.
| Interacting Atoms/Orbitals | Occupancy in Reactant | Occupancy in Transition State | Occupancy in Product | Interpretation |
|---|---|---|---|---|
| σ(C-H) | 1.99e | 1.50e | 0.05e | Bond breaking |
| σ(O-H) | 0.05e | 1.20e | 1.98e | Bond forming |
In Silico Approaches for Biological Interactions
In silico methods, which involve computer-based simulations, are crucial for predicting and analyzing how small molecules like this compound interact with biological macromolecules such as proteins and DNA. These computational techniques, especially molecular docking, offer insights into binding affinities and mechanisms, guiding further experimental research.
Molecular Docking for Transcription Factor Binding Affinity
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between ligands and their protein targets.
Research into the biological effects of this compound has utilized molecular docking to explore its interaction with key proteins. A study investigating the longevity-promoting effects of isoprenol in the model organism Caenorhabditis elegans employed in silico analysis to determine its binding affinity for the pro-longevity transcription factors DAF-16 and SKN-1. nih.govresearchgate.net The results of the molecular docking studies predicted that DAF-16 and SKN-1 are active targets for isoprenol. researchgate.net The analysis aimed to identify the free energy changes and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the formation of the isoprenol-transcription factor complex. researchgate.net This computational evidence supports the hypothesis that isoprenol exerts its biological effects by directly interacting with and stimulating these transcription factors. researchgate.net
Table 2: Summary of Molecular Docking Findings for this compound
| Ligand | Protein Target | Organism | Key Finding |
|---|---|---|---|
| This compound (Isoprenol) | DAF-16 | Caenorhabditis elegans | In silico analysis revealed binding affinity, suggesting a direct interaction. nih.govresearchgate.net |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula |
|---|---|---|
| This compound | Isoprenol, Isopentenyl alcohol | C₅H₁₀O |
| 3-buten-1-ol | - | C₄H₈O |
| Propene | Propylene | C₃H₆ |
| Formaldehyde | Methanal | CH₂O |
Future Perspectives and Emerging Research Directions for 3 Methyl 3 Buten 1 Ol
Discovery of Novel Synthetic Routes and Catalytic Innovations
The industrial synthesis of 3-methyl-3-buten-1-ol is primarily achieved through the Prins reaction, involving the condensation of isobutene and formaldehyde (B43269). wikipedia.org Future research is intensely focused on optimizing this process for greater efficiency and sustainability.
A significant area of innovation involves the use of novel catalysts and reaction media. Researchers have investigated using HZSM-5 molecular sieve catalysts to facilitate the Prins reaction. nih.gov A key development is the coordination of these catalysts with supercritical CO2 as a reaction solvent. nih.govtubitak.gov.tr Supercritical CO2 is non-toxic, inexpensive, and easy to separate, making it an environmentally friendly alternative to traditional organic solvents. nih.gov In one study, using a modified HZSM-5 catalyst in supercritical CO2 achieved a formaldehyde conversion of 100% with a 93.63% selectivity for this compound. nih.gov The weak Lewis acidity of CO2 appears to activate the formaldehyde, while the catalyst works on the isobutene, creating a synergistic effect that enhances reactivity. tubitak.gov.tr
Alternative synthetic strategies are also being explored. One patented method involves the selective hydrogenation of 3-butyn-1-ol (B147353) using catalysts like Raney nickel or palladium-carbon. google.com Another approach utilizes the Grignard reaction, where a methallyl halide is reacted with magnesium to form a Grignard reagent, which then reacts with formaldehyde. google.com These alternative routes offer potential advantages in terms of starting material availability and reaction conditions.
| Synthetic Route | Key Reagents/Catalysts | Reaction Conditions | Reported Advantages | Reference |
|---|---|---|---|---|
| Prins Reaction | Isobutene, Formaldehyde, HZSM-5 catalyst | Supercritical CO2 solvent | High conversion and selectivity, environmentally friendly solvent. | nih.govtubitak.gov.tr |
| Hydrogenation | 3-Butyn-1-ol, Hydrogen, Raney Nickel catalyst | Alcohol solvent, 50°C, 1.0 MPa | High yield, catalyst can be recycled, minimal waste. | google.com |
| Grignard Reaction | Methallyl halide, Magnesium, Formaldehyde | Anhydrous solvent, inert atmosphere | Utilizes classic organometallic chemistry for C-C bond formation. | google.com |
Exploration of Undiscovered Reactivity and Derivatization Pathways
The dual functionality of this compound makes it a valuable building block for synthesizing a wide range of more complex molecules. nih.gov Its reactivity allows for numerous transformations, including oxidation, esterification, addition, and polymerization. nih.gov
Current research leverages this reactivity for various applications. For instance, it is a key starting material for citral, a compound used in the production of vitamins A and E, as well as ionone (B8125255) fragrances. wikipedia.orgsurechemical.com The synthesis involves the isomerization of this compound to its isomer, prenol (3-methyl-2-buten-1-ol), followed by oxidation. wikipedia.org Furthermore, it is used in the synthesis of certain pyrethroid pesticides and caffeic acid derivatives that have shown antiproliferative, antiandrogenic, and cytotoxic properties in research settings. nih.govsurechemical.compharmaffiliates.com
Future exploration will likely focus on developing novel derivatization pathways to access new chemical entities. The dianion of this compound can be alkylated, providing an efficient route to various 3-methylene-1-alkanols. acs.org This pathway opens the door to synthesizing a class of compounds with potential applications as pheromones or other biologically active molecules. Further investigation into stereoselective reactions at the double bond or hydroxyl group could yield chiral derivatives, expanding its use in the pharmaceutical and fine chemical industries.
| Reaction Type | Product Class/Example | Industrial/Research Application | Reference |
|---|---|---|---|
| Isomerization | Prenol (3-Methyl-2-buten-1-ol) | Intermediate for citral, fragrances, and vitamins. | wikipedia.org |
| Esterification | Caffeic acid derivatives | Synthesis of compounds with potential cytotoxic and antiproliferative activity. | pharmaffiliates.com |
| Polymerization | Polycarboxylate ethers | Monomer for high-performance concrete superplasticizers. | google.comsurechemical.com |
| Alkylation | 3-Methylene-1-alkanols | Synthesis of potential insect sex pheromones. | acs.org |
Development of Advanced Materials and Functional Polymers
A significant and growing application for this compound is in the field of advanced materials, particularly as a monomer for functional polymers. It is a crucial component in the synthesis of polycarboxylate ether (PCE) superplasticizers, which are high-performance water reducers for concrete. google.comsurechemical.com
The incorporation of monomers derived from this compound into the PCE polymer structure is critical to its performance. These monomers help to improve the dispersion of cement particles, leading to concrete with higher strength, better workability, and enhanced durability. google.com The market for these third-generation superplasticizers is substantial, and research is aimed at creating new PCEs with even better performance characteristics. google.com Future work in this area could involve tailoring the polymer architecture by copolymerizing this compound derivatives with other functional monomers to control properties like setting time, air entrainment, and compatibility with different cement types.
Deeper Understanding of Biological Mechanisms and Potential Therapeutic Applications
While primarily known as a synthetic intermediate, this compound is also a naturally occurring metabolite. nih.govguidechem.com It is classified as a hemiterpene alcohol and has been identified in various plants and insects. wikipedia.orgnih.gov Research into its natural roles is ongoing. For example, it is produced from isopentenyl pyrophosphate (IPP), a central molecule in the biosynthesis of terpenes and steroids, via the action of certain enzymes. researchgate.net
The most promising therapeutic relevance of this compound lies in its use as a scaffold for synthesizing potentially bioactive molecules. As mentioned, its derivatives with caffeic acid have been investigated for anticancer properties. pharmaffiliates.com This suggests that the isopentenyl moiety from this compound can be a valuable pharmacophore. Future research directions could include the synthesis and screening of extensive libraries of its derivatives against various biological targets, including enzymes, receptors, and ion channels, to identify new lead compounds for drug discovery.
Contributions to Environmental Remediation and Sustainable Chemical Processes
The push for green chemistry is reshaping the chemical industry, and research on this compound reflects this trend. The development of synthetic routes using sustainable solvents like supercritical CO2 is a major step forward. nih.gov Additionally, there is growing interest in producing this compound from renewable feedstocks through biotechnological pathways, which could significantly reduce the carbon footprint of its production. researchgate.net
Beyond its synthesis, the applications of this compound also contribute to sustainability. Its use in high-performance superplasticizers can lead to the production of more durable concrete, extending the life of infrastructure and reducing the need for repairs and replacements. google.com Furthermore, research into shifting from traditional, energy-intensive batch production of its derivatives to more efficient continuous processes, such as those using fixed-bed reactors or reactive distillation, shows promise for reducing energy consumption, waste, and CO2 emissions. researchgate.net These process intensifications are key to upgrading chemical production in a sustainable manner. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
